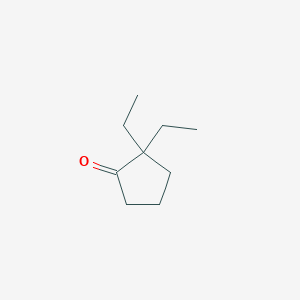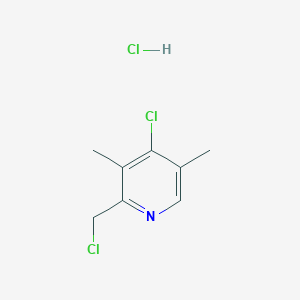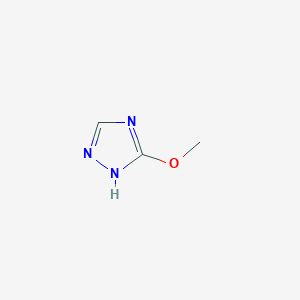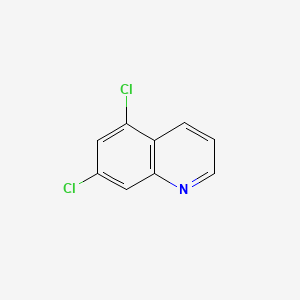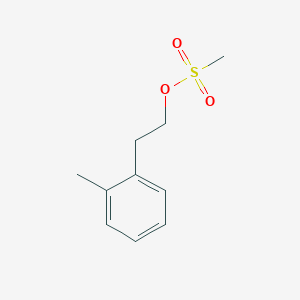
2-(2-methylphenyl)ethyl methanesulfonate
Descripción general
Descripción
2-(2-methylphenyl)ethyl methanesulfonate is an organic compound belonging to the class of methanesulfonates It is characterized by the presence of a methanesulfonate group attached to a 2-(2-methylphenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)ethyl methanesulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(2-methylphenyl)ethanol+methanesulfonyl chloride→2-(2-methylphenyl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylphenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield the corresponding sulfone or sulfoxide, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives, such as amines, ethers, or thioethers.
Reduction: The major product is 2-(2-methylphenyl)ethanol.
Oxidation: The major products are the corresponding sulfone or sulfoxide derivatives.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry for the development of drugs that target specific enzymes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research and mutagenesis studies.
Methyl methanesulfonate: Another alkylating agent with similar properties and applications.
Methanesulfonic acid: The parent compound of methanesulfonates, used in various industrial applications.
Uniqueness
2-(2-methylphenyl)ethyl methanesulfonate is unique due to the presence of the 2-(2-methylphenyl)ethyl moiety, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-9-5-3-4-6-10(9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
GDVVLNBCFKVKCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCOS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

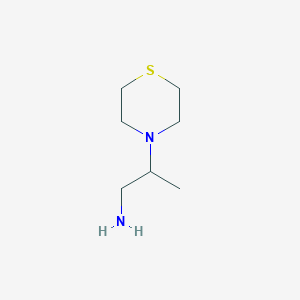
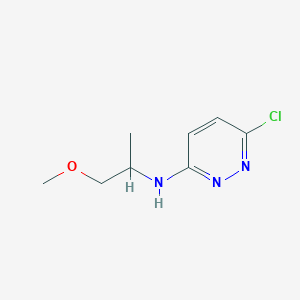
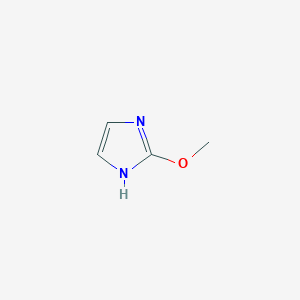
![Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)

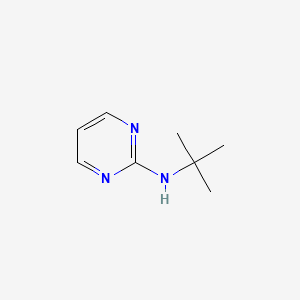
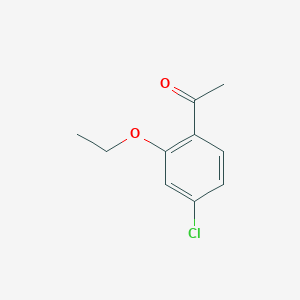
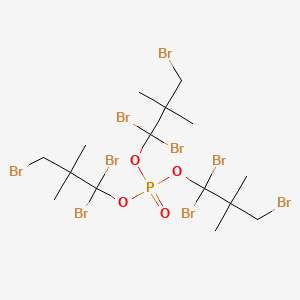
![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)
